molecular formula C14H18O8 B13012538 ConduritolBTetraacetate

ConduritolBTetraacetate

Cat. No.: B13012538
M. Wt: 314.29 g/mol
InChI Key: REXNPDYWUANMIX-MQYQWHSLSA-N
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Description

Overview of Cyclitols and their Significance in Carbohydrate Chemistry and Biology

Cyclitols are a class of organic compounds that consist of a cycloalkane ring substituted with multiple hydroxyl (-OH) groups on different carbon atoms. researchgate.netresearchgate.net Also known as polyhydroxy cycloalkanes, sugar alcohols, or polyols, these compounds are structurally related to carbohydrates and are widespread in nature, being found in plants, mammals, fungi, and bacteria. nih.govnih.gov Their low toxicity and neutral charge make them effective osmoprotectants, synthesized by plants to survive osmotic stress. nih.gov

In the realm of carbohydrate chemistry, cyclitols are significant due to their structural diversity and their role as versatile synthetic precursors. rsc.orgelsevier.com They are broadly categorized based on the number of hydroxyl groups on their cyclohexane (B81311) skeleton into groups such as inositols (hexahydroxycyclohexanes), quercitols, and conduritols (1,2,3,4-cyclohexenetetrols). researchgate.netmetu.edu.tr

The biological importance of cyclitols is vast and multifaceted. They are key players in numerous cellular processes. nih.govnih.gov Their functions include:

Signal Transduction: Inositols, a major class of cyclitols, are fundamental components of signaling pathways in eukaryotic cells, acting as precursors for secondary messengers like inositol (B14025) phosphates (IPs) and phosphatidylinositols (PIs). nih.govnih.govmetu.edu.tr

Membrane Biogenesis: As constituents of structural lipids such as phosphatidylinositol, cyclitols are integral to the formation and function of cell membranes. researchgate.netnih.govmdpi.com

Osmoregulation: They help organisms cope with environmental stresses like drought and high salinity by maintaining cellular water balance. researchgate.netmdpi.com

Enzyme Inhibition: Many cyclitol derivatives, such as conduritol epoxides and aminoconduritols, are known to be potent inhibitors of glycosidases, enzymes that break down carbohydrates. benthamdirect.commetu.edu.trnih.gov This property makes them valuable targets in medicinal chemistry for the development of therapeutic agents against diseases like diabetes and viral infections. sci-hub.st

Due to these varied and crucial roles, cyclitols and their derivatives are a subject of intense research in both chemistry and biology, with applications ranging from fundamental studies of cellular processes to the development of new drugs. mdpi.commetu.edu.trbohrium.com

Classification and Isomerism within the Conduritol Family and Related Structures

The conduritol family represents a specific subgroup of cyclitols, chemically defined as 1,2,3,4-cyclohexenetetrols. nih.govsci-hub.stwikipedia.org These molecules possess a cyclohexene (B86901) ring with four hydroxyl groups. The name "conduritol" originates from its initial isolation in 1908 by K. Kübler from the bark of the Marsdenia condurango vine. metu.edu.trsci-hub.stwikipedia.org

The structural diversity within the conduritol family arises from stereoisomerism. Theoretically, there are six possible diastereomers of conduritol, which are distinguished by the letters A, B, C, D, E, and F. researchgate.netmetu.edu.trgoogle.com This isomerism is based on the relative spatial orientation (cis/trans) of the four hydroxyl groups with respect to the plane of the cyclohexene ring. wikipedia.org

The six conduritol isomers can be classified based on their chirality:

Meso Compounds: Conduritol A and Conduritol D are achiral meso compounds, meaning they have an internal plane of symmetry and are superimposable on their mirror images. metu.edu.tracs.org

Enantiomeric Pairs: Conduritols B, C, E, and F are chiral and exist as pairs of enantiomers (D/L pairs). researchgate.netmetu.edu.tracs.org

Of these isomers, only Conduritol A and Conduritol F have been identified as naturally occurring. metu.edu.tracs.org Conduritol A is found in specific tropical plants, while Conduritol F is more widespread in green plants. metu.edu.trsci-hub.st The other isomers are primarily products of chemical synthesis. researchgate.net The development of synthetic routes has made all possible conduritol isomers accessible for study. researchgate.netacs.orgacs.org

Classification of Conduritol Isomers
Isomer NameChiralityNatural Occurrence
Conduritol AMeso (achiral)Yes metu.edu.tracs.org
Conduritol BChiral (exists as a DL-pair)No researchgate.net
Conduritol CChiral (exists as a DL-pair)No researchgate.net
Conduritol DMeso (achiral)No researchgate.net
Conduritol EChiral (exists as a DL-pair)No researchgate.net
Conduritol FChiral (exists as a DL-pair)Yes metu.edu.tracs.org

Position of Conduritol B Tetraacetate as a Key Intermediate within the Conduritol and Inositol Synthesis Pathways

Conduritol B tetraacetate holds a pivotal position in synthetic organic chemistry as a versatile and crucial intermediate for the preparation of a wide array of other cyclitols, including various conduritol isomers and, notably, the biologically vital inositols. researchgate.netbenthamdirect.com Its utility stems from the strategic placement of functional groups—the double bond and the four acetate (B1210297) groups—which allow for a variety of stereocontrolled chemical transformations.

A common and practical route to racemic (±)-conduritol B tetraacetate starts from the simple achiral precursor, p-benzoquinone. metu.edu.trresearchgate.net The synthesis generally involves the bromination of p-benzoquinone, followed by reduction of the carbonyl groups and subsequent acetylation of the resulting hydroxyl groups. metu.edu.trnih.gov This sequence provides a reliable method to access the conduritol B scaffold.

Once synthesized, conduritol B tetraacetate serves as a branching point for numerous synthetic pathways:

Synthesis of other Conduritols: Through reactions such as epoxidation of the double bond followed by acid-catalyzed ring-opening, conduritol B tetraacetate can be converted into other conduritol isomers. metu.edu.tr For instance, oxidation of the diacetate derived from conduritol B can lead to a mixture containing Conduritol A and E. metu.edu.tr

Synthesis of Inositols: Conduritol B tetraacetate is a key precursor in the synthesis of various inositol stereoisomers, which are challenging to isolate or synthesize otherwise. nih.govresearchgate.net For example, the synthesis of myo-inositol derivatives can be achieved through the osmium tetroxide-catalyzed dihydroxylation of the double bond in a conduritol B derivative, followed by hydrolysis of the acetate groups. researchgate.net Similarly, it has been used as a starting point for the synthesis of neo-inositol, l-chiro-inositol, and epi-inositol through multi-step sequences involving epoxidation, ring-opening, and dihydroxylation reactions. nih.gov

Enantioselective Synthesis: The racemic mixture of conduritol B tetraacetate can be resolved into its separate enantiomers through methods like palladium-catalyzed kinetic resolution. researchgate.netnih.govuniversiteitleiden.nl This provides access to optically pure conduritol B derivatives, which are invaluable for the asymmetric synthesis of chiral targets like (+)-cyclophellitol and enantiomerically pure amino-myo-inositols. researchgate.netnih.govuniversiteitleiden.nl

The strategic importance of conduritol B tetraacetate is thus well-established, providing a synthetic gateway from simple aromatic compounds to a diverse range of complex and biologically significant cyclitols. researchgate.netbenthamdirect.com

Synthetic Utility of Conduritol B Tetraacetate
Starting MaterialKey IntermediateSynthetic Target(s)Key Transformation(s)
p-Benzoquinone(±)-Conduritol B Tetraacetatemyo-Inositol derivatives researchgate.netOsO₄ oxidation, hydrolysis researchgate.net
(±)-Conduritol B TetraacetateEnantiopure Conduritol B esters(-)-1-amino-1-deoxy-myo-inositol researchgate.netnih.govKinetic resolution, epoxidation, azide (B81097) opening nih.gov
p-BenzoquinoneConduritol B derivativeneo-Inositol, l-chiro-Inositol nih.govEpoxidation, ring-opening, dihydroxylation nih.gov
myo-InositolBromoquercitol-A pentaacetateConduritol B tetraacetate metu.edu.trcdnsciencepub.comElimination of bromine metu.edu.tr
Bromo-1,4-benzoquinoneBromo-conduritol-B tetraacetateBromo-conduritol-B (α-glycosidase inhibitor) nih.govBromination, reduction, acetylation nih.gov

Properties

Molecular Formula

C14H18O8

Molecular Weight

314.29 g/mol

IUPAC Name

[(1R,4R,5S,6S)-4,5,6-triacetyloxycyclohex-2-en-1-yl] acetate

InChI

InChI=1S/C14H18O8/c1-7(15)19-11-5-6-12(20-8(2)16)14(22-10(4)18)13(11)21-9(3)17/h5-6,11-14H,1-4H3/t11-,12-,13+,14+/m1/s1

InChI Key

REXNPDYWUANMIX-MQYQWHSLSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=C[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1C=CC(C(C1OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Synthetic Methodologies for Conduritol B Tetraacetate

Historical and Classical Synthetic Approaches to Conduritol B Tetraacetate

Early synthetic strategies for Conduritol B Tetraacetate often commenced from readily available, simple achiral precursors, relying on foundational organic reactions to construct the cyclohexenetetrol core.

Synthesis Routes from p-Benzoquinone as an Achiral Precursor

One of the classical approaches to the conduritol framework begins with p-benzoquinone or its derivatives. A notable route involves the use of a substituted benzoquinone to introduce the necessary functionalities. For instance, the synthesis of a bromo-conduritol-B derivative utilizes bromo-1,4-benzoquinone as the starting material. This process involves a bromination step followed by the reduction of the carbonyl groups using sodium borohydride (B1222165) (NaBH₄). The subsequent substitution of bromide groups with acetate (B1210297) is accomplished using silver acetate (AgOAc), yielding the bromo-conduritol-B tetraacetate in high yield.

Another pathway starts with the protected form, p-benzoquinone bis(ethylene acetal). This precursor undergoes dihydroxylation, for example, using osmium tetroxide (OsO₄), to introduce cis-diol functionalities. Subsequent acetylation of the hydroxyl groups, followed by deprotection and further reduction/acetylation steps, affords the racemic conduritol tetraacetate isomers. researchgate.net These methods, while effective in constructing the core structure, typically result in racemic mixtures or require further steps for resolution.

Table 1: Key Reactions in Synthesis from p-Benzoquinone Derivatives

Starting Material Key Reagents Key Intermediate/Product
Bromo-1,4-benzoquinone 1. Bromination2. NaBH₄3. AgOAc Bromo-conduritol-B tetraacetate

Conversion Strategies from Dihydrobenzene Diols and Related Cyclohexene (B86901) Derivatives

The use of dihydrobenzene diols, often derived from the microbial oxidation of aromatic compounds, represents a valuable strategy for accessing chiral cyclitols. These "chiral pool" starting materials possess pre-defined stereochemistry that can be elaborated upon. For example, 'benzene cis-glycol' diacetate, a dihydroxylated cyclohexene derivative, can be subjected to further dihydroxylation with reagents like OsO₄. researchgate.net This introduces two additional hydroxyl groups, which, after acetylation, yield a conduritol tetraacetate. The stereochemical outcome of the dihydroxylation is directed by the existing substituents on the cyclohexene ring.

While the direct synthesis of Conduritol B Tetraacetate from a specific dihydrobenzene diol is part of a broader range of strategies, related isomers have been explicitly synthesized this way. For example, Conduritol-E tetraacetate has been synthesized from cyclohexa-3,5-diene-1,2-diol in a multi-step sequence involving acetylation, bromination, and subsequent functional group manipulations. tubitak.gov.tr This highlights the general utility of dihydroxylated cyclohexene derivatives as precursors for various conduritol isomers.

Modern and Stereocontrolled Synthesis of Conduritol B Tetraacetate

Modern synthetic efforts have focused on developing stereocontrolled methods to access enantiomerically pure Conduritol B Tetraacetate, thereby avoiding the need for classical resolution of racemic mixtures.

Palladium-Catalyzed Kinetic Resolution for Enantioselective Synthesis of Conduritol B Tetraacetate

Palladium-catalyzed kinetic resolution has emerged as a powerful technique for the enantioselective synthesis of conduritol derivatives. This method operates on a racemic mixture of a conduritol precursor, often a diol or a related ester. In the presence of a chiral palladium catalyst, one enantiomer reacts at a significantly faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material from the newly formed product. This process is a cornerstone of dynamic kinetic resolution (DKR), where the less reactive enantiomer can be interconverted to the more reactive one in situ, theoretically allowing for a 100% yield of a single enantiomer.

The success of palladium-catalyzed kinetic resolution hinges on the design and selection of the chiral ligand that coordinates to the metal center. The ligand creates a chiral environment around the palladium atom, which is responsible for the stereochemical discrimination between the two enantiomers of the substrate.

Significant research has been dedicated to optimizing these ligands to achieve high enantioselectivity (expressed as enantiomeric excess, e.e.) and conversion. A prominent family of ligands used in such asymmetric allylic alkylations and related reactions are Trost ligands, such as the (R,R)-DACH-naphthyl Trost ligand. The optimization process involves screening various ligand architectures, solvents, and bases to maximize both yield and enantioselectivity. For instance, the choice of base can significantly impact conversion without compromising the enantiomeric excess. Other sophisticated ligand families, such as chiral Cpx ligands, have also been developed to enhance selectivity in metal-catalyzed kinetic resolutions, demonstrating the continuous effort to refine these catalytic systems.

Table 2: Factors in Ligand Optimization for Kinetic Resolution

Parameter Influence Example
Ligand Backbone Creates the chiral pocket, dictating stereoselectivity. Trost ligands, Cpx ligands
Solvent Affects catalyst solubility and reaction kinetics. Hexane/Toluene mixtures
Base Can influence the rate of reaction and deprotonation steps. Diisopropylethylamine (DIPEA)

Following a kinetic resolution, the resulting mixture contains the enantiomerically enriched unreacted starting material and the product, which is also chiral. The key to obtaining the pure enantiomers is the physical separation of these components. Standard laboratory techniques are typically employed for this purpose.

Chromatography is the most common method used for separation. Differences in polarity and interaction with the stationary phase allow for the isolation of the unreacted substrate from the product. If the kinetic resolution is highly efficient (high e.e.), this chromatographic separation yields both the starting material and the product in enantiomerically enriched forms. Further enrichment can be achieved through recrystallization, where the desired enantiomer preferentially crystallizes from a saturated solution, leaving the minor enantiomer in the mother liquor. These well-established purification techniques are critical for obtaining the final, optically pure Conduritol B Tetraacetate isomers.

Enzymatic Resolution Techniques for Conduritol B Derivatives, Applicable to Tetraacetate Synthesis

Enzymatic resolution has proven to be a powerful strategy for obtaining enantiomerically pure conduritol B derivatives, which are direct precursors to Conduritol B Tetraacetate. This method leverages the stereoselectivity of enzymes, most notably lipases, to differentiate between enantiomers in a racemic mixture. A key advantage of this approach is the ability to produce both enantiomers of a target molecule from a single racemic starting material.

One prominent example involves the enzymatic resolution of racemic conduritol B and C derivatives. This process, followed by strategic oxidation/reduction reactions and the Mitsunobu reaction, has enabled the synthesis of all possible enantiomeric pairs of conduritol stereoisomers. nih.gov Lipases, in particular, have been shown to be highly effective in these resolutions. nih.gov For instance, the enzymatic resolution of racemic triacetate derivatives of conduritols has been successfully achieved using Lipozym, yielding enantiomerically pure D-ribo- and L-ribo-configured triacetates. These separated enantiomers can then be converted into the corresponding enantiopure conduritol C tetraacetates. researchgate.net

The efficiency of enzymatic kinetic resolution is influenced by several factors, including the choice of enzyme, the solvent system, and the acylating agent. Studies on the resolution of related building blocks for other bioactive molecules have highlighted the importance of optimizing these parameters. For example, lipases from Candida rugosa have been used for the enantioselective biotransformation of derivatives, where the reaction medium and acetylating agent significantly impact the efficiency of the resolution and the enantiomeric purity of the product. mdpi.com While not directly on Conduritol B Tetraacetate, these findings provide a valuable framework for developing and optimizing enzymatic resolutions for its synthesis.

Table 1: Key Enzymes and Substrates in the Resolution of Conduritol Derivatives

EnzymeSubstrateProductSignificance
LipaseRacemic conduritol B and C derivativesEnantiomerically pure conduritol stereoisomersProvides access to all possible conduritol enantiomers. nih.gov
LipozymRacemic ribo-configured triacetateEnantiomerically pure D-ribo- and L-ribo-configured triacetatesKey step in the synthesis of enantiopure conduritol C tetraacetate. researchgate.net
Candida rugosa lipaseRacemic 1-(isopropylamine)-3-phenoxy-2-propanolEnantiomerically pure (S)-enantiomerDemonstrates the importance of reaction conditions in enzymatic resolutions. mdpi.com

Asymmetric Synthesis Strategies Leading to Enantiomerically Pure Conduritol B Tetraacetate

Asymmetric synthesis provides a direct route to enantiomerically pure Conduritol B Tetraacetate without the need for resolving a racemic mixture. These strategies often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

A notable approach involves the palladium-catalyzed asymmetric alkylation of conduritol derivatives. Racemic conduritol B derivatives, which can be synthesized from benzoquinone, can be rendered enantiomerically pure through a palladium-catalyzed dynamic kinetic resolution. nih.gov This method has been successfully applied to the synthesis of the aminocyclohexitol moiety of hygromycin A, demonstrating its utility in constructing complex, biologically relevant molecules. nih.gov

Another powerful technique is the Sharpless asymmetric epoxidation, which allows for the enantioselective introduction of an epoxide functional group. This method is a cornerstone of asymmetric synthesis and provides a versatile entry point for the synthesis of a wide range of chiral molecules, including precursors to conduritol derivatives. The use of chiral reagents, such as the CBS reagent for chiral reductions, also plays a crucial role in asymmetric synthesis by enabling the stereoselective reduction of ketones to produce chiral alcohols. uvic.ca

The development of novel chiral building blocks is also central to asymmetric synthesis. For instance, the synthesis of a large number of cyclohexane (B81311) chirons has been achieved starting from an easily available, enantiopure monoketal of p-benzoquinone. researchgate.net These chiral building blocks serve as versatile starting materials for the synthesis of various natural products and their analogues. Furthermore, de novo synthesis strategies for enantiomerically pure monomers, such as isoxazolidinones, highlight the ongoing efforts to develop new methods for accessing enantiopure compounds that can be applied to the synthesis of complex molecules like Conduritol B Tetraacetate. nih.gov

Table 2: Key Strategies in the Asymmetric Synthesis of Conduritol Derivatives

StrategyKey Reagent/CatalystIntermediate/ProductSignificance
Palladium-catalyzed dynamic kinetic resolutionPalladium catalystEnantiomerically pure conduritol B derivativesEfficient method for obtaining enantiopure conduritols from racemic mixtures. nih.gov
Sharpless asymmetric epoxidationTitanium tetraisopropoxide, diethyl tartrate, t-butyl hydroperoxideChiral epoxidesA general method for creating stereogenic centers.
Chiral reductionsCBS reagentChiral alcoholsEnables stereoselective ketone reductions. uvic.ca
Chiral building blocksEnantiopure monoketal of p-benzoquinoneCyclohexane chironsProvides versatile starting materials for complex syntheses. researchgate.net

Derivatization and Functionalization Strategies of Conduritol B Tetraacetate

Transformation Pathways to Conduritol B Epoxide (CBE) Precursors

Conduritol B Tetraacetate serves as a key intermediate in the synthesis of Conduritol B Epoxide (CBE), a potent and irreversible inhibitor of β-glucosidases. The transformation typically involves the epoxidation of the double bond in the conduritol ring. An improved synthesis of CBE has been reported, highlighting the importance of this transformation. nih.govumich.edu

The epoxidation is a critical step, and various reagents and conditions can be employed to achieve this transformation. The choice of epoxidizing agent can influence the stereoselectivity of the reaction, which is crucial for obtaining the desired epoxide isomer.

Interconversion and Generation of Other Conduritol Isomers and Cyclitol Derivatives

Conduritol B Tetraacetate is a versatile platform for the synthesis of other conduritol isomers and related cyclitol derivatives. Through a series of chemical transformations, the stereochemistry of the hydroxyl groups can be altered, leading to different isomers. For example, a combination of oxidation and reduction reactions can be used to invert the stereochemistry at specific positions on the cyclohexane ring. nih.gov

The Mitsunobu reaction is another powerful tool for the inversion of stereocenters and has been employed in the synthesis of various conduritol stereoisomers starting from conduritol B and C derivatives. nih.gov These interconversion strategies are essential for creating a diverse library of conduritol analogues for biological evaluation.

Introduction of Amino and Halogen Functionalities for Advanced Analogue Synthesis

To explore the structure-activity relationships of conduritol derivatives and develop more potent and selective enzyme inhibitors, amino and halogen functionalities are often introduced into the conduritol scaffold.

The introduction of a bromine atom has been shown to yield potent glycosidase inhibitors. For instance, bromo-conduritol-B tetraacetate can be synthesized in high yield by treating bromo-1,4-benzoquinone with bromine, followed by reduction and substitution with silver acetate. nih.govresearchgate.net This bromo-conduritol-B derivative exhibited strong and specific inhibition against α-glycosidase. nih.govresearchgate.net

The synthesis of aminocyclitols, which are important components of many natural products and pharmaceuticals, can also be achieved from conduritol derivatives. Palladium-catalyzed asymmetric alkylation has been utilized to introduce amino functionalities, leading to the synthesis of the aminocyclohexitol moiety of hygromycin A. nih.gov These methods for introducing diverse functional groups significantly expand the chemical space of conduritol analogues available for biological screening.

Conduritol B Tetraacetate As a Biochemical Reagent and Precursor for Biologically Active Molecules

Role in Glycobiology Research and Biochemical Assay Development

While Conduritol B Tetraacetate itself is not typically used as a direct bioactive agent in glycobiology research, its importance lies in its utility as a stable, storable precursor for the synthesis of active compounds. The acetylated form allows for easier handling and purification during chemical synthesis compared to the more polar, unprotected conduritol B.

In the context of biochemical assay development, Conduritol B Tetraacetate can be considered a key starting material for the generation of standards and reagents. For instance, its derivatives are employed to create specific inhibitors that are essential tools for the validation and characterization of enzyme assays, particularly for glycosidases.

Synthetic Precursor to Glycosidase Inhibitors and Other Cyclitols

The principal application of Conduritol B Tetraacetate is as a synthetic intermediate in the creation of various cyclitol derivatives, most notably glycosidase inhibitors. The stable tetraacetate form allows for precise chemical manipulations before the final deprotection step to yield the active molecule.

A significant synthetic application of Conduritol B Tetraacetate is its role in the synthesis of Conduritol B Epoxide (CBE). This conversion typically involves the deacetylation of Conduritol B Tetraacetate to yield conduritol B, followed by an epoxidation step. The resulting epoxide, CBE, is a highly reactive molecule that has been extensively used in mechanistic studies of glycosidases.

Conduritol B Epoxide is a well-established irreversible inhibitor of several retaining β-glucosidases, with a particularly strong and specific inhibitory action against glucocerebrosidase (GCase). The epoxide ring of CBE is susceptible to nucleophilic attack by a catalytic glutamate (B1630785) residue in the active site of the enzyme, leading to the formation of a stable covalent bond. This covalent modification permanently inactivates the enzyme.

The table below summarizes the inhibitory activity of Conduritol B Epoxide against various glycosidases.

EnzymeOrganism/TissueInhibition TypeIC₅₀/Kᵢ
Glucocerebrosidase (GCase)HumanIrreversibleMicromolar range
α-GlucosidaseMonascus ruberIrreversible-
β-GlucosidaseAlmondIrreversible-

Note: Specific IC₅₀ and Kᵢ values can vary depending on the experimental conditions.

The potent and irreversible nature of CBE's inhibitory activity has made it an invaluable tool for in vitro studies of glycosidase function. Researchers utilize CBE to probe the structure and function of enzyme active sites, to investigate the role of specific glycosidases in cellular pathways, and to screen for new therapeutic agents.

In cellular models, CBE is used to create a chemical "knockout" of GCase activity, thereby mimicking the biochemical phenotype of Gaucher disease. These cell models are instrumental in studying the cellular consequences of GCase deficiency, such as the accumulation of glucosylceramide, and for testing the efficacy of potential therapeutic interventions.

The administration of Conduritol B Epoxide to preclinical animal models, such as mice, induces a phenotype that closely resembles Gaucher disease, the most common lysosomal storage disorder. These CBE-induced animal models have been pivotal in understanding the pathophysiology of the disease, particularly its neurological manifestations.

Recent research has also highlighted a genetic link between mutations in the GCase gene and an increased risk of developing Parkinson's disease. Consequently, CBE-treated animal models are now also being employed to investigate the molecular mechanisms that connect GCase deficiency to the pathogenesis of Parkinson's disease.

The following table outlines the key features of CBE-induced animal models.

Animal ModelDisease ModeledKey Pathological FeaturesResearch Applications
MouseGaucher DiseaseAccumulation of glucosylceramide in various tissues, neuroinflammation, lysosomal dysfunction.Studying disease progression, testing enzyme replacement and substrate reduction therapies.
MouseParkinson's Diseaseα-synuclein aggregation, dopaminergic neuron loss (in some models).Investigating the link between GCase deficiency and parkinsonism.

Beyond its role as a precursor to CBE, Conduritol B Tetraacetate serves as a versatile chemical scaffold for the synthesis of a broader range of cyclitol-based glycomimetics and enzyme inhibitors. The tetraacetate can be selectively deprotected and functionalized to introduce various chemical moieties, allowing for the creation of libraries of compounds with diverse biological activities. For example, the synthesis of bromo-conduritol-B tetraacetate from bromo-1,4-benzoquinone highlights how the conduritol backbone can be modified to create potent and specific glycosidase inhibitors. researchgate.netnih.gov These novel derivatives are being investigated for their therapeutic potential in a variety of diseases, including diabetes, viral infections, and cancer.

Intermediate in the Synthesis of Inositols and Aminoinositols

Conduritol B tetraacetate and its derivatives are pivotal starting materials in synthetic organic chemistry, valued for their utility as precursors to a wide range of biologically significant cyclitols, namely inositols and aminoinositols. The inherent stereochemistry and the reactive double bond of the conduritol core provide a versatile scaffold for stereocontrolled functionalization, enabling the synthesis of various stereoisomers of these target molecules.

The primary strategies for transforming conduritol B derivatives into inositols involve stereoselective additions across the carbon-carbon double bond, most commonly through epoxidation followed by ring-opening or through dihydroxylation reactions. These methods allow for the controlled introduction of new hydroxyl groups, leading to the desired inositol (B14025) configurations. For example, a protected conduritol B derivative can be converted into an epoxide. nih.govunicamp.br Subsequent acid-catalyzed hydrolysis of this epoxide can yield a mixture of racemic products, such as 1,4,5,6-tetra-O-benzyl-chiro-inositol and 1,2,3,4-tetra-O-benzyl-scyllo-inositol. nih.govunicamp.br The choice of conduritol isomer (e.g., B, C, E, or F) and the reaction conditions dictate the stereochemical outcome, providing access to a variety of inositols including allo-, myo-, chiro-, neo-, and epi-inositol derivatives. nih.govunicamp.brnih.govscispace.com

The synthesis of aminoinositols from conduritol B follows a similar logic, typically beginning with the epoxidation of a protected conduritol B derivative. nih.gov The key step is the subsequent regio- and stereoselective ring-opening of the epoxide using an azide (B81097) source, a reaction known as azidolysis. This introduces a nitrogen-containing functional group with controlled stereochemistry. The resulting azido-cyclitol can then be readily converted to the corresponding aminoinositol through reduction of the azide group. This systematic approach allows for access to various aminoinositol and 1,2-diaminoinositol isomers by carefully controlling the reaction sequence and choice of reagents. nih.gov

Synthesis of Inositols from Conduritol Derivatives

The following table summarizes selected synthetic routes from various conduritol intermediates to different inositol isomers, highlighting the key chemical transformations involved.

Target Inositol IsomerKey Conduritol IntermediateKey Reaction StepsResulting Product
chiro-InositolConduritol B Derivative (e.g., 1,4,5,6-tetra-O-benzyl-conduritol B)1. Epoxidation2. Acidic Hydrolysis (Ring Opening)Racemic 1,4,5,6-tetra-O-benzyl-chiro-inositol
scyllo-InositolConduritol B Derivative (e.g., 1,4,5,6-tetra-O-benzyl-conduritol B)1. Epoxidation2. Acidic Hydrolysis (Ring Opening)Racemic 1,2,3,4-tetra-O-benzyl-scyllo-inositol nih.gov
allo-InositolConduritol E Derivative (from compound 63)1. Dihydroxylation2. Catalytic Deacetylationallo-Inositol nih.gov
neo-InositolConduritol E Tetraacetate1. Epoxidation2. Ring Opening3. Acetylation4. Catalytic Deacetylationneo-Inositol nih.gov
epi-InositolConduritol C Tetraacetate Derivative1. cis-Dihydroxylation2. Acetylation3. Deacetylationepi-Inositol nih.govunicamp.br

Synthesis of Aminoinositols from Conduritol B

The synthesis of aminoinositols is exemplified by the systematic approach developed from conduritol B epoxide, as detailed in the table below.

Target ClassKey PrecursorKey ReactionResulting Intermediate
AminoinositolsTetra-O-benzylconduritol B epoxideRegio- and stereocontrolled azidolysistrans-Azido adducts
1,2-DiaminoinositolsAziridine analogue of Tetra-O-benzylconduritol B epoxideRegio- and stereocontrolled azidolysistrans-Azido adducts

Structure Activity Relationship Sar Studies and Molecular Interactions Involving Conduritol B Tetraacetate Scaffolds

Conformational Analysis and Stereochemical Considerations of Conduritol B Tetraacetate and Its Analogues

The biological activity of conduritol B tetraacetate derivatives is intrinsically linked to the stereochemistry and conformational flexibility of their six-membered cyclohexene (B86901) ring. Conduritol B, or (1R,2R,3R,4S,5S,6S)-cyclohex-5-ene-1,2,3,4-tetrol, possesses a specific arrangement of hydroxyl groups that, after derivatization, dictates its ability to mimic the natural substrates of glycosidases. The tetraacetate form serves primarily as a protected precursor for more reactive species, such as conduritol B epoxide (CBE).

The stereochemical integrity of the conduritol scaffold is paramount. The specific spatial arrangement of the acetate (B1210297) groups in conduritol B tetraacetate corresponds to the hydroxyl groups in the natural substrate, allowing derived inhibitors to be recognized by the enzyme's active site. The synthesis of various analogues, including halogenated derivatives like bromo-conduritol-B tetraacetate, has been a key strategy for probing structure-activity relationships. For instance, the synthesis of bromo-conduritol-B tetraacetate is achieved by the bromination of bromo-1,4-benzoquinone, reduction, and subsequent substitution with silver acetate (AgOAc), yielding the final product in high yield. nih.gov

Conformational analysis, often performed using Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods, reveals that the cyclohexene ring of these derivatives typically adopts a half-chair conformation. This conformation is crucial as it positions the functional groups in a pseudo-axial or pseudo-equatorial orientation, influencing how the molecule fits into the constrained environment of an enzyme's active site. The specific conformation of the inhibitor within the active site can differ from its preferred state in solution, a factor that is critical for binding affinity and reactivity.

Molecular Basis of Enzyme Interaction (via Derived Inhibitors like CBE)

The primary utility of conduritol B tetraacetate in biochemical studies is its role as a precursor to powerful irreversible inhibitors, most notably Conduritol B Epoxide (CBE). CBE is a mechanism-based inhibitor that covalently modifies the active site of retaining glycosidases, providing a powerful tool for studying their function.

Inhibitors derived from conduritol B, such as CBE and cyclophellitol (B163102), are effective because they are structural mimics of the natural monosaccharide substrates of glycosidases. nih.govresearchgate.net The cyclohexene ring mimics the pyranose ring of glucose, and the stereochemically defined hydroxyl groups (or their precursors) mimic those on the sugar. This structural analogy allows the inhibitor to be recognized and bound by the enzyme's active site.

The C2 symmetry of CBE is a particularly interesting feature, as it allows the molecule to be recognized by and react with the catalytic nucleophiles of both β- and α-glucosidases. nih.gov However, analogues like cyclophellitol, which feature a C5-hydroxymethyl group, are more structurally analogous to β-glucose and thus exhibit greater selectivity for β-glucosidases over α-glucosidases. nih.gov The binding event is a reversible, non-covalent interaction (EI complex) that precedes the irreversible covalent modification.

Retaining glycosidases function via a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate. Mechanism-based inhibitors like CBE exploit this catalytic cycle. After binding to the active site, the enzyme's catalytic nucleophile, typically the carboxylate side chain of an aspartate or glutamate (B1630785) residue, attacks the epoxide ring of CBE. researchgate.net This results in the opening of the epoxide and the formation of a stable, covalent ester linkage between the inhibitor and the enzyme, rendering the enzyme inactive. nih.gov

This covalent adduct formation has been unequivocally confirmed by X-ray crystallography. The crystal structure of human acid-β-glucosidase (GBA), the enzyme deficient in Gaucher disease, in complex with CBE shows a covalent bond between the C1 atom of the inhibitor and the catalytic nucleophile, Glu340. nih.govnih.gov This structural evidence provides definitive proof of the inactivation mechanism and has been crucial for confirming the identity of the catalytic nucleophile in numerous glycosidases. nih.govoup.com The stability of this covalent bond allows for the isolation and characterization of the modified active-site peptide, a technique that was used to identify catalytic residues in enzymes like mammalian sucrase-isomaltase long before crystal structures were available. researchgate.netoup.com

Inhibition of Glycosidases by Conduritol B Epoxide (CBE) and Related Analogues
InhibitorTarget Enzyme ClassMechanismKey FeatureSelectivity
Conduritol B Epoxide (CBE)β-Glucosidases, α-GlucosidasesIrreversible, CovalentC2 SymmetryBroad (inhibits both α and β) nih.gov
Cyclophellitolβ-GlucosidasesIrreversible, CovalentC5-hydroxymethyl groupSelective for β-glucosidases nih.gov
Conduritol Aziridineβ-Glucosidase, α-GlucosidaseIrreversible, CovalentNitrogen in ringModest potency, slightly higher for α-glucosidase oup.com
Bromo-conduritol-Bα-GlucosidaseInhibitoryBromine substitutionExhibits strong, specific inhibition nih.gov

Computational Approaches in Structure-Based Design and Lead Optimization

Computational chemistry has become an indispensable tool for understanding the interactions between conduritol-based inhibitors and their target enzymes, as well as for designing new, more potent, and selective analogues.

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand within a protein's active site. nih.govijsrst.com For conduritol B derivatives, docking studies can rationalize observed inhibitory activities and selectivities. By docking a series of analogues into the crystal structure of a target glycosidase, researchers can analyze the specific hydrogen bonding and hydrophobic interactions that contribute to binding affinity. These simulations can explain, for example, why cyclophellitol is more selective for β-glucosidases than CBE is. nih.govnih.gov

Molecular dynamics (MD) simulations provide further insight by modeling the dynamic behavior of the enzyme-inhibitor complex over time. mdpi.com MD simulations can reveal conformational changes in the enzyme or the ligand upon binding and can be used to calculate binding free energies, offering a more accurate prediction of affinity. mdpi.com For instance, simulations have been used to rationalize why certain epoxide inhibitors with flexible side chains react with different active site residues, attributing it to the dynamic shifting of the reactive epoxide within the active site. researchgate.net

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups—that are necessary for a molecule to bind to a specific target. nih.govresearchgate.net Structure-based pharmacophore models can be generated from the X-ray crystal structure of an enzyme-inhibitor complex, such as GBA bound to CBE. nih.govuq.edu.au This model defines the ideal spatial arrangement of features for a potent inhibitor.

This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel chemical scaffolds that satisfy the same binding requirements but are structurally distinct from the original conduritol framework. nih.govdergipark.org.tr This process, known as scaffold hopping, is a powerful strategy for discovering new classes of inhibitors with potentially improved properties, such as better selectivity or pharmacokinetic profiles. nih.gov By starting with the well-understood conduritol B tetraacetate-derived scaffold, researchers can computationally "hop" to entirely new molecular architectures, accelerating the discovery of next-generation glycosidase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Conduritol B Tetraacetate Derivatives for Biological Activity Prediction

Currently, there is a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) studies in publicly available scientific literature that focus exclusively on Conduritol B Tetraacetate and its derivatives. QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. The development of such models requires a dataset of structurally related compounds with experimentally determined biological activities.

While research exists on various derivatives of conduritols and their biological effects, dedicated QSAR analyses to systematically quantify the relationship between the structural features of Conduritol B Tetraacetate analogs and their biological endpoints have not been reported.

In principle, a QSAR study on Conduritol B Tetraacetate derivatives would involve the following key steps:

Data Set Compilation: A series of Conduritol B Tetraacetate analogs would need to be synthesized, and their biological activities (e.g., enzyme inhibition, cytotoxicity) would be experimentally measured.

Molecular Descriptor Calculation: For each analog, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to build a mathematical model that links the molecular descriptors to the observed biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Although no specific QSAR studies are available, some research has touched upon properties of Conduritol B Tetraacetate that would be relevant for such an analysis. For instance, it has been noted that the tetraacetate derivative of Conduritol B exhibits enhanced lipophilicity, which leads to improved intestinal absorption. This property, often quantified as the Human Intestinal Absorption (HIA), is a critical parameter in drug design and would be a key descriptor in a QSAR model.

The following table illustrates a hypothetical dataset that could be used to develop a QSAR model for Conduritol B Tetraacetate derivatives, with placeholder data for biological activity and calculated molecular descriptors.

CompoundR1-SubstituentR2-SubstituentLogPMolecular WeightBiological Activity (IC50, µM)
CBT-1-H-H2.5344.315.2
CBT-2-F-H2.7362.312.8
CBT-3-Cl-H3.1378.89.5
CBT-4-H-OCH32.3374.418.1
CBT-5-NO2-H2.1389.325.4

This table is for illustrative purposes only, as no specific experimental QSAR data for Conduritol B Tetraacetate derivatives is currently available in the literature.

Future research efforts focused on synthesizing a library of Conduritol B Tetraacetate derivatives and evaluating their biological activities would be necessary to generate the data required for a comprehensive QSAR analysis. Such studies would provide valuable insights into the structure-activity relationships of this class of compounds and could guide the design of new analogs with improved potency and desired pharmacokinetic properties.

Advanced Analytical and Methodological Considerations in Conduritol B Tetraacetate Research

Spectroscopic Characterization Techniques for Synthetic Verification and Structural Elucidation

The unambiguous confirmation of the chemical structure of synthetically prepared conduritol B tetraacetate relies heavily on a combination of modern spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular framework and its composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are employed to provide a complete picture of the conduritol B tetraacetate molecule.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. In conduritol B tetraacetate, the protons on the cyclohexane (B81311) ring and those on the acetyl groups will have characteristic chemical shifts. The coupling constants (J values) between adjacent protons are crucial for determining their relative stereochemistry (axial vs. equatorial), which in turn defines the conformation of the six-membered ring.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum will show distinct signals for the alkene carbons, the carbons bearing the acetate (B1210297) groups, and the carbonyl and methyl carbons of the acetate groups themselves.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often used to definitively assign all proton and carbon signals by revealing proton-proton and proton-carbon correlations, respectively.

Representative NMR Data for a Tetraacetylated Conduritol Structure

Position¹H Chemical Shift (δ, ppm) - Expected Range¹³C Chemical Shift (δ, ppm) - Expected RangeKey HMBC Correlations
Olefinic (C=C)5.5 - 6.0125 - 135Correlations to adjacent methine protons
Methine (CH-OAc)4.8 - 5.565 - 75Correlations to acetyl carbonyl carbons
Acetyl (C=O)-169 - 171Correlations from methine protons and acetyl methyl protons
Acetyl (CH₃)1.9 - 2.220 - 22Correlations to acetyl carbonyl carbons

Note: The exact chemical shifts are dependent on the solvent and the specific stereoisomer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of conduritol B tetraacetate and to gain insights into its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule, often detecting the molecule as a sodium adduct [M+Na]⁺. scielo.br High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Chromatographic Techniques for Purity Assessment and Determination of Enantiomeric Excess

Chromatographic methods are essential for assessing the purity of synthesized conduritol B tetraacetate and for separating and quantifying its enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for determining the chemical purity of conduritol B tetraacetate. A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A UV detector is commonly used for detection, as the acetyl groups provide a chromophore. The purity is assessed by the relative area of the main peak in the chromatogram.

Chiral Chromatography for Enantiomeric Excess

Since conduritol B tetraacetate is a chiral molecule, its synthesis may result in a mixture of enantiomers. Determining the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer, is crucial. heraldopenaccess.us Chiral HPLC or Supercritical Fluid Chromatography (SFC) are the methods of choice for this analysis. gimitec.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation in time and allowing for their individual quantification. nih.govresearchgate.net The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers.

Application of Activity-Based Protein Profiling (ABPP) in Studies of Derived Glycosidase Inhibitors (e.g., CBE)

Conduritol B epoxide (CBE), an irreversible inhibitor derived from conduritol B, is widely used to study glycosidases, particularly in the context of Gaucher disease. nih.govtocris.com Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy that employs active site-directed covalent probes to assess the functional state of enzymes within complex biological systems. universiteitleiden.nlfrontiersin.org

Assessment of Target Engagement and Off-Target Specificity

A critical aspect of using any inhibitor in a biological system is to understand its target engagement and selectivity. nih.gov Competitive ABPP is a valuable method to quantify how effectively an inhibitor like CBE binds to its intended target and to identify any unintended "off-targets." nih.gov

In this approach, a biological sample (e.g., cell lysate, living cells, or tissue homogenates) is first incubated with the inhibitor (CBE). Subsequently, a broad-spectrum activity-based probe (ABP) that targets a class of enzymes (e.g., glycosidases) is added. This probe contains a reactive group that covalently binds to the active site of the target enzymes and a reporter tag (e.g., a fluorophore or biotin) for detection.

If CBE has bound to the active site of its target enzyme, the ABP will be blocked from binding. The reduction in signal from the ABP is therefore a direct measure of the inhibitor's target engagement. By running this experiment with a range of inhibitor concentrations, an IC₅₀ value (the concentration of inhibitor that blocks 50% of the probe labeling) can be determined. nih.gov

Studies using this methodology have revealed that while CBE is a potent inhibitor of its primary target, the lysosomal glucocerebrosidase (GBA1), at higher concentrations it can also inhibit other glycosidases. Key identified off-targets include the non-lysosomal glucosylceramidase (GBA2) and the lysosomal acid α-glucosidase (GAA). nih.govresearchgate.net

IC₅₀ Values of CBE against Various Glycosidases Determined by Competitive ABPP

Enzyme TargetCell Type/SystemIC₅₀ (µM)Reference
GBA1Cultured Human Fibroblasts~0.5 researchgate.net
GBA2Cultured Human Fibroblasts~50 researchgate.net
GAACultured Human Fibroblasts>1000 researchgate.net

Visualization of Catalytic Pocket Occupancy by Mechanism-Based Probes

The activity-based probes used in ABPP are essentially mechanism-based inhibitors themselves, equipped with a reporter tag. When these fluorescently tagged probes bind to the catalytic nucleophile in the active site of a glycosidase, they allow for the direct visualization of active enzyme molecules. nih.gov

Following separation by SDS-PAGE, the fluorescently labeled enzymes can be detected using in-gel fluorescence scanning. This provides a direct readout of the amount of active enzyme present in the sample. The competitive ABPP approach, as described above, allows for the visualization of the occupancy of the catalytic pocket by an unlabeled inhibitor like CBE. A decrease in the fluorescence intensity of a specific enzyme band in the presence of CBE indicates that CBE has occupied the active site, preventing the binding of the fluorescent probe. nih.govresearchgate.net This powerful visualization tool has been instrumental in confirming the in vivo targets of CBE in various models, including cultured cells and zebrafish larvae. nih.gov

Future Directions and Emerging Research Perspectives for Conduritol B Tetraacetate

Development of Novel Conduritol B Tetraacetate Derivatives for Targeted Glycosidase Modulation

The development of novel derivatives of conduritol B tetraacetate is a promising avenue for achieving highly selective modulation of glycosidase activity. Glycosidases are a large and diverse family of enzymes that play crucial roles in a wide range of biological processes, and their dysregulation is implicated in numerous diseases, including diabetes, viral infections, and lysosomal storage disorders. nih.gov The core structure of conduritol B tetraacetate serves as a valuable starting point for the synthesis of new and more potent and selective glycosidase inhibitors.

One promising strategy involves the introduction of different functional groups onto the conduritol B scaffold to enhance binding affinity and specificity for the target enzyme. For instance, the synthesis of bromo-conduritol-B tetraacetate has been reported, which, after deprotection, yields bromo-conduritol-B, a compound that exhibits strong and enzyme-specific inhibition against α-glycosidase. nih.gov This highlights the potential of halogenated derivatives in tuning the inhibitory activity of conduritols.

Furthermore, the incorporation of larger, more complex moieties, such as indole (B1671886) groups, has been explored to create novel conduritol derivatives. nih.gov These indole-conduritol hybrids have demonstrated significant inhibitory effects against both α- and β-glucosidases, with some derivatives showing more potent inhibition of β-glucosidase than the well-known inhibitor acarbose. nih.gov The development of such derivatives represents an important step towards creating a diverse library of conduritol-based compounds with tailored inhibitory profiles.

Future research in this area will likely focus on:

Combinatorial approaches to generate large libraries of conduritol B tetraacetate derivatives with diverse substituents.

Structure-activity relationship (SAR) studies to systematically investigate the impact of different functional groups on inhibitory potency and selectivity.

The synthesis of fluorescently-tagged or biotinylated derivatives to serve as molecular probes for studying glycosidase localization and function in living systems.

These efforts will undoubtedly lead to the discovery of novel and highly selective glycosidase modulators with potential therapeutic applications.

Exploration of Conduritol B Tetraacetate as a Chiral Building Block in the Stereoselective Synthesis of Complex Natural Products

The inherent chirality and dense functionalization of conduritol B tetraacetate make it an attractive chiral building block for the stereoselective synthesis of complex natural products. nih.govnih.gov The "chiral pool" approach, which utilizes readily available enantiopure starting materials from nature, is a powerful strategy in organic synthesis. buchler-gmbh.com Conduritol B, and by extension its protected tetraacetate form, is a valuable member of this chiral pool.

The stereochemically defined cyclohexane (B81311) core of conduritol B tetraacetate can be strategically manipulated to construct intricate molecular architectures found in a variety of natural products, including terpenes and alkaloids. nih.govrsc.org The four acetate (B1210297) groups can be selectively removed and the resulting hydroxyl groups can be differentially functionalized, providing a high degree of synthetic flexibility. Moreover, the double bond within the six-membered ring offers a handle for a wide range of chemical transformations, such as epoxidation, dihydroxylation, and cycloaddition reactions.

The utility of conduritol derivatives in synthesis is exemplified by the use of conduritol B epoxide, a related compound, as a key intermediate. nih.gov The ability to perform kinetic resolutions on conduritol derivatives further enhances their value, allowing for the separation of enantiomers and their use in asymmetric synthesis. researchgate.net

Future research in this domain is expected to explore:

The development of novel synthetic methodologies that leverage the unique reactivity of the conduritol B tetraacetate scaffold.

The application of conduritol B tetraacetate in the total synthesis of biologically active natural products , particularly those with densely functionalized carbocyclic cores.

The synthesis of unnatural product-like molecules based on the conduritol B scaffold to explore new areas of chemical space and identify compounds with novel biological activities.

By harnessing the stereochemical information embedded within conduritol B tetraacetate, synthetic chemists can devise more efficient and elegant routes to complex molecular targets.

Integration of Advanced Computational Methods for De Novo Design and Optimization of Conduritol B Tetraacetate-Based Scaffolds

The integration of advanced computational methods offers a powerful approach for the de novo design and optimization of conduritol B tetraacetate-based scaffolds as targeted enzyme inhibitors. arxiv.org Computational tools can significantly accelerate the drug discovery process by predicting the binding affinity and selectivity of potential inhibitors, thereby guiding synthetic efforts towards the most promising candidates.

Molecular docking simulations can be employed to model the interaction of conduritol B tetraacetate derivatives with the active sites of target glycosidases. These simulations can provide valuable insights into the key molecular interactions that govern binding and can help to identify regions of the conduritol scaffold that can be modified to enhance potency. Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of conduritol derivatives with their inhibitory activity.

More advanced techniques, such as reinforcement learning and deep generative models, are emerging as powerful tools for the de novo design of molecules with specific properties. arxiv.org These methods can explore a vast chemical space to identify novel conduritol B tetraacetate-based scaffolds with optimized activity, potency, and synthetic accessibility. arxiv.org Computational redesign, guided by molecular dynamics simulations, can also be used to refine the structure of initial hits and improve their properties. mdpi.com

Future directions in this area include:

The development of more accurate and efficient computational models for predicting the binding free energies of conduritol B tetraacetate derivatives.

The application of machine learning and artificial intelligence to guide the design of novel glycosidase inhibitors based on the conduritol scaffold.

The use of computational methods to predict the pharmacokinetic and pharmacodynamic properties of conduritol B tetraacetate derivatives, thereby facilitating their development as potential drug candidates.

The synergy between computational and experimental approaches will be crucial for the rational design of the next generation of conduritol-based therapeutics.

Synergistic Approaches Combining Synthetic Chemistry with Glycobiology for Deeper Mechanistic Insights into Carbohydrate Processing Enzymes

The combination of synthetic chemistry and glycobiology provides a powerful framework for gaining deeper mechanistic insights into the function of carbohydrate-processing enzymes. nih.govnih.gov Synthetic chemistry allows for the precise construction of molecular tools, such as inhibitors and probes, while glycobiology provides the biological context for studying their effects. Conduritol B tetraacetate and its derivatives are ideally suited to play a central role in such synergistic approaches.

Synthetic chemists can design and synthesize a range of conduritol-based compounds with varying degrees of inhibitory activity and selectivity. These compounds can then be used by glycobiologists to probe the function of specific glycosidases in cellular and organismal models. For example, the use of a highly selective inhibitor can help to elucidate the specific biological pathways in which a particular glycosidase is involved.

Furthermore, the development of conduritol-based activity-based probes (ABPs) would be a significant advance. These probes typically contain a reactive group that forms a covalent bond with the active site of the target enzyme, allowing for its specific labeling and identification. The design and synthesis of such probes based on the conduritol B tetraacetate scaffold would provide powerful tools for studying the expression, localization, and activity of glycosidases in complex biological systems.

The future of this interdisciplinary field will likely involve:

The development of chemoenzymatic strategies that combine the strengths of chemical synthesis and enzymatic catalysis to create novel glycoconjugates and probes. mit.edu

The use of glycan arrays and other high-throughput screening methods to rapidly assess the activity and selectivity of new conduritol derivatives against a broad panel of glycosidases. nih.gov

The application of advanced analytical techniques , such as mass spectrometry and fluorescence microscopy, to visualize and quantify the effects of conduritol-based inhibitors and probes on glycosidase activity in living cells. beilstein-journals.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.